Methyl 3,6-dichloro-2-nitrobenzoate
Description
Contextual Significance within Substituted Benzoate (B1203000) Chemistry
Substituted benzoates are a cornerstone of organic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials. rsc.orgnih.gov The properties and reactivity of the benzene (B151609) ring are significantly influenced by the nature and position of its substituents. fiveable.me In the case of Methyl 3,6-dichloro-2-nitrobenzoate, the benzene ring is functionalized with three distinct groups: a methyl ester, two chlorine atoms, and a nitro group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅Cl₂NO₄ | nih.gov |
| Molecular Weight | 250.04 g/mol | nih.gov |
| CAS Number | 40188-83-8 | drugfuture.com |
| InChIKey | QAWANAKJSLISKW-UHFFFAOYSA-N | nih.gov |
| SMILES | COC(=O)c1c(ccc(c1N+[O-])Cl)Cl | nih.gov |
Historical Perspective of Halogenated and Nitrated Aromatic Esters
The study of aromatic compounds dates back to the 19th century, when chemists first began to isolate and identify substances from natural sources like gum benzoin, from which benzene and benzoic acid were derived. wikipedia.orgutdallas.edu The development of electrophilic substitution reactions, such as nitration and halogenation, was a pivotal moment in the history of organic chemistry.
Nitration, the introduction of a nitro group (-NO₂) onto an aromatic ring, has been a well-established industrial process for over a century, famously used in the production of explosives and as a critical step in synthesizing anilines. orgsyn.org Typically, this is achieved using a mixture of concentrated nitric and sulfuric acids. quora.com Similarly, the halogenation of aromatic rings provided a pathway to a vast array of new chemical structures.
The synthesis of aromatic esters, often through the esterification of the corresponding carboxylic acid, also has a long history. The combination of these fundamental reactions allowed for the creation of a wide variety of polysubstituted aromatic esters. These compounds became crucial intermediates, enabling chemists to build complex molecular architectures by further transforming the substituent groups. While the specific history of this compound is not well-documented, its existence is a logical extension of these foundational 19th and 20th-century synthetic methodologies.
Current Research Landscape and Unaddressed Questions
Direct research focusing explicitly on this compound is sparse in publicly available literature. Its primary significance appears to be as a synthetic intermediate or a building block for more complex molecules. For instance, related compounds like methyl 2,6-dichloro-3-nitrobenzoate are synthesized as intermediates in the production of pharmaceuticals, such as anti-cancer drugs. patsnap.com A plausible synthetic route to this compound would involve the esterification of 3,6-dichloro-2-nitrobenzoic acid.
The combination of functional groups on the molecule presents several possibilities for further chemical transformation:
Reduction of the nitro group: The nitro group can be readily reduced to an amine (-NH₂), which is a key functional group in many biologically active molecules and a precursor for diazonium salt chemistry.
Nucleophilic Aromatic Substitution: The chlorine atoms, activated by the electron-withdrawing nitro group, could potentially be displaced by various nucleophiles to introduce new functional groups.
Hydrolysis of the ester: The methyl ester can be hydrolyzed back to a carboxylic acid, allowing for different coupling reactions, for example, to form amides. acs.org
A significant unaddressed question is the specific reactivity and regioselectivity of this particular isomer in these transformations. The steric hindrance from the adjacent chloro and nitro groups likely plays a crucial role in its reaction profile. Further research would be needed to explore its utility in synthesizing novel compounds and to fully characterize its reaction pathways and potential applications in fields like medicinal chemistry and materials science. scitechdaily.comacs.org The development of novel synthetic methods, particularly using organocatalysis or transition-metal catalysis, could also unlock new routes to and from this polysubstituted arene. rsc.orgnih.gov
Structure
3D Structure
Properties
IUPAC Name |
methyl 3,6-dichloro-2-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO4/c1-15-8(12)6-4(9)2-3-5(10)7(6)11(13)14/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWANAKJSLISKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1[N+](=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068218 | |
| Record name | Benzoic acid, 3,6-dichloro-2-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40188-83-8 | |
| Record name | Benzoic acid, 3,6-dichloro-2-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40188-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzoic acid, 3,6-dichloro-2-nitro-, methyl ester | |
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| Record name | Benzoic acid, 3,6-dichloro-2-nitro-, methyl ester | |
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| Record name | Benzoic acid, 3,6-dichloro-2-nitro-, methyl ester | |
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| Record name | Methyl 3,6-dichloro-2-nitrobenzoate | |
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| Record name | METHYL 3,6-DICHLORO-2-NITROBENZOATE | |
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| Record name | BENZOIC ACID, 3,6-DICHLORO-2-NITRO-, METHYL ESTER | |
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Methodologies for the Synthesis of Methyl 3,6 Dichloro 2 Nitrobenzoate and Analogues
Esterification Pathways for Benzoic Acid Precursors
The conversion of a carboxylic acid to an ester, known as esterification, is a fundamental reaction in the synthesis of Methyl 3,6-dichloro-2-nitrobenzoate. This transformation typically starts from a substituted benzoic acid, such as 3,6-dichloro-2-nitrobenzoic acid.
Conventional Esterification Techniques
The most common method for this esterification is the Fischer-Speier esterification. masterorganicchemistry.comiajpr.com This reaction involves treating the carboxylic acid with an alcohol, in this case, methanol (B129727), in the presence of a strong acid catalyst. masterorganicchemistry.com Concentrated sulfuric acid is a frequently used catalyst due to its efficacy and dehydrating properties, which help to shift the reaction equilibrium towards the product side by removing the water formed during the reaction. masterorganicchemistry.comtcu.edupatsnap.com
The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.commasterorganicchemistry.com For instance, 2,6-dichloro-3-nitrobenzoic acid can be dissolved in methanol with the addition of concentrated sulfuric acid and heated to reflux for several hours to yield methyl 2,6-dichloro-3-nitrobenzoate. patsnap.com
To drive the equilibrium towards a high yield of the ester, a large excess of the alcohol is often used, or the water is removed as it is formed, for example, through azeotropic distillation with a suitable solvent like toluene. tcu.edugoogle.com
Alternative Esterification Strategies
While Fischer esterification is robust, alternative methods have been developed to address certain limitations, such as harsh acidic conditions. One such strategy involves the use of solid acid catalysts, like modified montmorillonite (B579905) K10 clay. ijstr.org These heterogeneous catalysts offer advantages such as easier separation from the reaction mixture, reduced corrosion, and potentially milder reaction conditions. ijstr.orgdergipark.org.tr For example, montmorillonite K10 clay activated with orthophosphoric acid has been shown to be an effective catalyst for the esterification of substituted benzoic acids with various alcohols under solvent-free conditions. ijstr.org
Another approach is the use of deep eutectic solvents (DES) as both the solvent and catalyst. dergipark.org.tr A deep eutectic solvent formed from p-toluene sulfonic acid and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride has demonstrated high catalytic activity in the esterification of benzoic acid. dergipark.org.tr Mechanochemical methods, such as high-speed ball milling, also present a solvent-free alternative for esterification at room temperature, utilizing reagents like I2/KH2PO2 or KI/P(OEt)3. nih.gov
Aromatic Substitution Reactions in Compound Synthesis
The introduction of nitro and chloro groups onto the benzene (B151609) ring is achieved through electrophilic aromatic substitution reactions. The order and conditions of these reactions are critical for achieving the desired substitution pattern in this compound.
Directed Nitration Procedures
Nitration is a classic example of electrophilic aromatic substitution, where a nitro group (-NO2) is introduced onto the aromatic ring. youtube.comwikipedia.org The active electrophile is the nitronium ion (NO2+), which is typically generated from a mixture of concentrated nitric acid and concentrated sulfuric acid. rsc.orgumkc.edu The sulfuric acid acts as a catalyst, protonating the nitric acid, which then loses a water molecule to form the nitronium ion. youtube.comumkc.edu
In the synthesis of precursors to this compound, the directing effects of the substituents already present on the benzene ring are crucial. For example, in the nitration of 2,6-dichlorobenzoic acid, the carboxylic acid group is a deactivating, meta-directing group, while the chlorine atoms are deactivating but ortho, para-directing. youtube.com The interplay of these directing effects guides the incoming nitro group. A patent describes the nitration of 2,6-dichlorobenzoic acid using a mixed acid of fuming nitric acid and concentrated sulfuric acid at room temperature to produce 2,6-dichloro-3-nitrobenzoic acid with high selectivity. patsnap.com The electron-withdrawing nature of the carbonyl group deactivates the ring, but the 3-position is less deactivated, leading to the desired product. rsc.org
Novel nitration systems, such as those using nitric acid with trifluoroacetic anhydride (B1165640) and a zeolite catalyst, have been developed for deactivated substrates, offering high yields for meta-substituted products. rsc.org
Halogenation Protocols
Halogenation involves the introduction of halogen atoms, in this case, chlorine, onto the aromatic ring. This is also an electrophilic aromatic substitution reaction. libretexts.org The reaction of benzene with chlorine or bromine typically requires a Lewis acid catalyst, such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3), which polarizes the halogen molecule to create a stronger electrophile. libretexts.org
When synthesizing dichlorinated benzoic acids, the position of the incoming chlorine atoms is dictated by the existing functional groups. For instance, starting from a compound like 2-chlorophenol, further chlorination can be directed to specific positions. google.com The synthesis of the key intermediate 3,6-dichloro-2-hydroxybenzoic acid has been achieved from salicylic (B10762653) acid in a four-step process, which involves chlorination steps. researchgate.net The conditions for halogenation, including the choice of solvent and catalyst, can influence the regioselectivity of the reaction. libretexts.orggoogle.com
Multi-Step Synthetic Sequences and Optimization Strategies
The synthesis of this compound is inherently a multi-step process, requiring careful planning and optimization to maximize yield and purity. youtube.comyoutube.com The sequence of reactions—esterification, nitration, and halogenation—can be varied, and the choice of a particular route depends on the availability of starting materials and the desired efficiency.
One common synthetic pathway starts with a dichlorinated benzoic acid, which is then nitrated and subsequently esterified. google.com For example, 2,5-dichlorobenzoic acid can be nitrated to give 2,5-dichloro-3-nitrobenzoic acid. google.com A patented process highlights the challenges in this nitration, such as the poor solubility of the product in the sulfuric acid medium, which can limit agitation and lower the yield. google.com To overcome this, a high ratio of sulfuric acid to the benzoic acid derivative is often required. google.com Optimization strategies in such cases may involve using oleum (B3057394) (fuming sulfuric acid) to maintain the concentration of the sulfuric acid, which acts as a solvent, by reacting with the water produced during the nitration. google.com
Another synthetic route to a related compound, the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid), starts from 2,5-dichloroaniline (B50420). google.comgoogle.com This multi-step process involves diazotization, followed by reactions to introduce the carboxyl and methoxy (B1213986) groups. The penultimate step often involves the methylation of an alkali metal salt of 3,6-dichlorosalicylic acid to form methyl 3,6-dichloro-2-methoxybenzoate, an analogue of the title compound. google.comgoogle.com
Optimization of these multi-step syntheses involves a systematic approach to each reaction step, including the choice of reagents, catalysts, solvents, reaction temperatures, and purification methods. youtube.comyoutube.com The goal is to develop a process that is not only high-yielding but also cost-effective and environmentally benign.
Green Chemistry Approaches in Synthetic Design
The traditional synthesis of nitroaromatic compounds, including this compound, often relies on methods that are effective but environmentally problematic. A common route involves the nitration of a suitable precursor, such as 2,5-dichlorobenzoic acid, using a mixture of concentrated nitric acid and sulfuric acid, followed by esterification. google.comaiinmr.com This conventional "mixed acid" process generates significant quantities of corrosive and hazardous acidic waste, posing serious disposal and environmental challenges. researchgate.net In response, green chemistry principles are being applied to develop more sustainable synthetic routes. These approaches focus on the use of recyclable catalysts, alternative reaction media, and energy-efficient techniques to minimize waste and environmental impact.
The primary green strategies applicable to the synthesis of this compound and its analogues can be categorized into two main areas: the nitration step and the esterification step.
Greener Nitration Methodologies
The cornerstone of greening the synthesis of nitroaromatics is the replacement of the conventional nitric acid/sulfuric acid system. Key innovations include the use of solid acid catalysts and alternative nitrating agents.
Solid Acid Catalysts: Heterogeneous solid acid catalysts offer a promising alternative to liquid sulfuric acid. Their primary advantages are ease of separation from the reaction mixture, potential for regeneration and reuse, and often higher selectivity, which collectively reduce waste and improve process economics. researchgate.netresearchgate.net For the nitration of aromatic rings similar to the precursor of this compound, several types of solid acids have been investigated.
Supported Metal Oxides: Catalysts such as molybdenum trioxide supported on silica (B1680970) (MoO₃/SiO₂) have been shown to be effective for the vapor-phase nitration of benzene with dilute nitric acid, achieving high conversion and selectivity for the mononitro product. researchgate.net Similarly, catalysts like WO₃/SiO₂ have been used for the liquid-phase nitration of various aromatics, eliminating the need for sulfuric acid. google.com
Sulfated Metal Oxides and Zeolites: Sulfated zirconia and zeolites are other classes of solid acids that can effectively catalyze nitration reactions. They provide strong acidic sites necessary for the formation of the nitronium ion (NO₂⁺), the active electrophile in nitration. researchgate.net For instance, sulfated natural zeolite has been used as a catalyst for the microwave-assisted synthesis of nitrobenzene.
Functionalized Resins: Resins functionalized with sulfonic acid groups (e.g., Nafion/SiO₂ composites) can mimic the catalytic action of sulfuric acid in a solid, recoverable form. pku.edu.cn These have demonstrated high catalytic activity in continuous-flow microreactors for benzene nitration. pku.edu.cn
Table 1: Comparison of Solid Acid Catalysts for Nitration of Aromatic Compounds
| Catalyst | Substrate | Nitrating Agent | Conditions | Conversion | Selectivity | Reference |
|---|---|---|---|---|---|---|
| MoO₃/SiO₂ | Benzene | Dilute HNO₃ | Vapor Phase | >90% | 99.9% (Mononitrobenzene) | researchgate.net |
| WO₃/SiO₂ | p-Cresol | 70% HNO₃ | Liquid Phase | 99% | 99% (2-nitro-p-cresol) | google.com |
| Nafion/SiO₂ | Benzene | HNO₃ | 75°C, Microreactor | 44.7% | 99.9% (Nitrobenzene) | pku.edu.cn |
| Sulfated Natural Zeolite | Benzene | HNO₃ | Microwave | 58.92% | 100% (Nitrobenzene) | researchgate.net |
Alternative Nitrating Systems: Another green approach is to use alternative nitrating agents that are inherently cleaner than the traditional mixed acid.
Dinitrogen Pentoxide (N₂O₅): N₂O₅ is a powerful nitrating agent that can be used in the absence of sulfuric acid. google.com A system using N₂O₅ in nitric acid has been reported for the nitration of p-dichlorobenzene, a related compound, resulting in high yield and purity without the generation of spent acid. google.com
Nitric Acid and Acetic Anhydride: The mixture of nitric acid and acetic anhydride can be a substitute for sulfuric acid as the catalyst. This method has been successfully applied to the synthesis of methyl 3-methyl-2-nitrobenzoate, offering high selectivity and reducing environmental pollution by avoiding large volumes of waste acid. researchgate.netgoogle.com
Greener Esterification Methodologies
The esterification of the carboxylic acid group, either before or after the nitration step, can also be made more environmentally friendly, primarily through the use of microwave irradiation and novel catalysts.
Microwave-Assisted Esterification: Microwave-assisted organic synthesis (MAOS) has emerged as a significant green chemistry tool. ajrconline.org Microwave heating can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products compared to conventional heating methods. usm.myusm.myresearchgate.net
In the context of synthesizing esters of nitrobenzoic acids, microwave-assisted Fischer esterification has proven highly effective. For example, the synthesis of ethyl-4-fluoro-3-nitrobenzoate was optimized under sealed-vessel microwave conditions. The study highlighted that irradiating the reaction mixture of the carboxylic acid, an alcohol, and a catalytic amount of sulfuric acid at 130°C for just 15 minutes gave a high yield of the desired ester. usm.myusm.my This represents a significant improvement in energy and time efficiency over traditional reflux methods. usm.myusm.my
Table 2: Microwave-Assisted vs. Conventional Esterification of Substituted Benzoic Acids
| Substrate | Method | Catalyst | Time | Yield | Reference |
|---|---|---|---|---|---|
| 4-Fluoro-3-nitrobenzoic acid | Conventional (Reflux) | H₂SO₄ | Several hours | 78% | usm.myusm.my |
| 4-Fluoro-3-nitrobenzoic acid | Microwave (Sealed-vessel) | H₂SO₄ | 15 minutes | Good yield | usm.myusm.my |
| p-Nitrobenzoic acid | Microwave | H₂SO₄ | 15 minutes | Not specified | ajrconline.org |
| Benzoic Acid Derivatives | Microwave | N-Fluorobenzenesulfonimide (NFSi) | 30 minutes | High yields | mdpi.com |
Novel Catalysts for Esterification: The development of non-metal, efficient catalysts is another avenue for greening the esterification process. N-Fluorobenzenesulfonimide (NFSi) has been identified as an effective, metal-free catalyst for the direct esterification of various carboxylic acids under microwave irradiation. mdpi.com This method is notable for its mild conditions, short reaction times, and the use of an air- and water-tolerant catalyst, which simplifies the experimental procedure and reduces waste. mdpi.com Such a catalyst could plausibly be applied to the esterification of 3,6-dichloro-2-nitrobenzoic acid with methanol.
By combining green nitration techniques, such as the use of a recyclable solid acid catalyst, with an energy-efficient microwave-assisted esterification, a significantly more sustainable synthetic pathway for this compound can be designed. These approaches align with the core principles of green chemistry by minimizing waste, avoiding hazardous reagents, and improving energy efficiency.
Chemical Reactivity and Mechanistic Investigations of Methyl 3,6 Dichloro 2 Nitrobenzoate
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides, particularly those bearing strong electron-withdrawing groups. libretexts.org The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing substituents ortho or para to the leaving group is crucial as they stabilize this negatively charged intermediate, thereby facilitating the reaction. libretexts.org
Reactivity at Halogenated Positions
In Methyl 3,6-dichloro-2-nitrobenzoate, there are two potential sites for SNAr reactions: the chlorine atoms at the C3 and C6 positions. The reactivity of these positions towards nucleophiles is not equal and is dictated by the electronic influence of the other substituents on the ring, namely the nitro (-NO₂) group and the methyl ester (-COOCH₃) group.
The chlorine atom at the C6 position is ortho to the strongly electron-withdrawing nitro group. This positioning provides significant activation for nucleophilic attack. When a nucleophile attacks the C6 carbon, the resulting negative charge of the Meisenheimer intermediate can be delocalized onto the nitro group through resonance, which provides substantial stabilization. libretexts.org In contrast, the chlorine atom at the C3 position is meta to the nitro group, meaning the negative charge of the intermediate cannot be directly delocalized onto the nitro group via resonance. While the C3 position is ortho to the electron-withdrawing methyl ester group, the activating effect of an ester is considerably weaker than that of a nitro group. Therefore, the C6 position is significantly more activated and susceptible to nucleophilic attack than the C3 position. The inductive effect of the nitro group, which is strongest at the ortho position, further enhances the reactivity at C6 compared to C3. askfilo.comstackexchange.com
Table 1: Influence of Substituents on SNAr Reactivity at Halogenated Positions
| Position | Substituent Ortho to Cl | Substituent Para to Cl | Substituent Meta to Cl | Predicted Reactivity |
| C6 | -NO₂ (Strongly Activating) | - | -COOCH₃ (Moderately Activating) | High |
| C3 | -COOCH₃ (Moderately Activating) | - | -NO₂ (Weakly Activating) | Low |
Influence of the Nitro Group on Reactivity
The nitro group is one of the most powerful activating groups for SNAr reactions. Its strong electron-withdrawing nature, through both inductive (-I) and resonance (-M) effects, depletes the electron density of the aromatic ring, making it more electrophilic and susceptible to attack by nucleophiles. quora.com
For SNAr to occur, the stabilization of the anionic Meisenheimer complex is paramount. A nitro group positioned ortho or para to the leaving group allows the negative charge to be delocalized directly onto the oxygen atoms of the nitro group. libretexts.org This delocalization creates a highly stable resonance structure, significantly lowering the activation energy of the reaction. askfilo.com When the nitro group is in the meta position relative to the leaving group, this direct resonance stabilization is not possible, and its activating influence is much weaker, stemming primarily from its inductive effect. libretexts.org In the case of this compound, the C6-Cl benefits from the strong ortho-activating effect of the nitro group, whereas the C3-Cl is only weakly activated by the same group in the meta position.
Reduction Reactions of the Nitro Group
The nitro group of this compound is readily reducible to various other nitrogen-containing functional groups, most commonly an amine. The choice of reducing agent and reaction conditions is critical to achieve the desired product and to avoid unwanted side reactions, such as the reduction of the ester or hydrogenolysis of the carbon-chlorine bonds.
Selective Reduction to Amine Derivatives
The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. For a substrate like this compound, a key challenge is to reduce the nitro group while preserving the two chloro substituents.
Catalytic hydrogenation is a common method for this transformation. wikipedia.org While highly effective catalysts like palladium on carbon (Pd/C) can be used, they also carry a higher risk of causing dehalogenation (hydrogenolysis) of the C-Cl bonds. commonorganicchemistry.com Raney Nickel is often a preferred catalyst for reducing nitroarenes that contain halogens because it generally shows high activity for nitro group reduction with a lower tendency for dehalogenation, especially when combined with inhibitors. commonorganicchemistry.comgoogle.com Other methods for selective reduction include the use of metals in acidic media, such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid like acetic acid or hydrochloric acid. commonorganicchemistry.com These systems are known to be mild and effective for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com Sodium sulfide (B99878) (Na₂S) can also be used and is particularly noted for its chemoselectivity in certain cases. commonorganicchemistry.com
Table 2: Common Reagents for Selective Nitro Group Reduction
| Reagent/System | Typical Product | Selectivity Notes |
|---|---|---|
| H₂ / Raney Ni | Amine | Good for halogenated substrates; lower risk of dehalogenation compared to Pd/C. commonorganicchemistry.com |
| Fe / CH₃COOH or HCl | Amine | Mild and effective for reducing nitro groups in the presence of other reducible groups. commonorganicchemistry.com |
| SnCl₂ / HCl | Amine | A classic, mild method for selective nitro reduction. wikipedia.org |
| Zn / CH₃COOH | Amine | Provides a mild method for reducing nitro groups. commonorganicchemistry.com |
| Na₂S / H₂O or EtOH | Amine | Can offer high selectivity, especially in dinitro compounds; less effective for aliphatic nitro groups. commonorganicchemistry.com |
| Hydrazine (B178648) glyoxylate (B1226380) / Zn or Mg | Amine | Reported to selectively reduce nitro groups without hydrogenolysis of halogens. niscpr.res.in |
Partial Reduction Products and Characterization
Under controlled conditions, the reduction of an aromatic nitro group can be stopped at intermediate stages to yield products such as nitroso compounds or hydroxylamines. mdpi.comchempedia.info The formation of arylhydroxylamines from aryl nitro compounds can be achieved using specific reagents like zinc metal in an aqueous solution of ammonium (B1175870) chloride or through catalytic methods at controlled temperatures, for instance, with Raney nickel and hydrazine at 0-10 °C. wikipedia.org
These partial reduction products are often reactive intermediates themselves. taylorfrancis.com Arylhydroxylamines can sometimes be isolated but may also react further to form other products. Characterization of these intermediates typically involves spectroscopic methods. For example, the formation of 2-chloro-5-hydroxylaminophenol from the reduction of a related nitrophenol was confirmed by its UV absorption maxima and by HPLC analysis, with further confirmation by its subsequent reduction to the corresponding aminophenol. acs.org
Hydrolysis and Transesterification Reactions of the Ester Moiety
The methyl ester group of this compound can undergo hydrolysis to yield the corresponding carboxylic acid (3,6-dichloro-2-nitrobenzoic acid) or transesterification to form a different ester. The reactivity of the ester is significantly influenced by the electronic effects of the substituents on the aromatic ring.
The standard mechanism for base-catalyzed hydrolysis (saponification) is a nucleophilic acyl substitution (BAC2). The reaction is initiated by the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. chegg.com This is typically the rate-determining step and results in the formation of a tetrahedral intermediate. chegg.com The presence of strong electron-withdrawing groups (-NO₂, -Cl) on the benzene (B151609) ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. brainly.com These groups also help to stabilize the negative charge that develops in the tetrahedral intermediate. Consequently, this compound is expected to undergo hydrolysis more readily than unsubstituted methyl benzoate (B1203000). brainly.comoieau.fr Studies on substituted methyl benzoates have shown a clear correlation between the electronic nature of the substituent and the rate of hydrolysis, with electron-withdrawing groups accelerating the reaction. oieau.frchegg.com Transesterification reactions would proceed via a similar mechanism, with an alkoxide ion acting as the nucleophile instead of a hydroxide ion, typically under acidic or basic catalysis.
Table 3: Relative Rate Constants for Base-Catalyzed Hydrolysis of Substituted Methyl Benzoates
| Substituent (at para position) | Substituent Type | Relative Rate Constant (k/k₀) |
| -NO₂ | Electron-Withdrawing | 60.0 |
| -Cl | Electron-Withdrawing | 5.35 |
| -Br | Electron-Withdrawing | 5.06 |
| -H (unsubstituted) | Neutral | 1.0 |
| -CH₃ | Electron-Donating | 0.58 |
| -OCH₃ | Electron-Donating | 0.25 |
| Data derived from relative k (M⁻¹min⁻¹) values for the saponification of m- and p-substituted methyl benzoates. chegg.com The rate constant for the unsubstituted methyl benzoate is set to 1.0 for comparison. |
Electrophilic Reactions on the Aromatic Ring
The reactivity of an aromatic ring towards electrophilic substitution is profoundly influenced by the nature of the substituents it carries. In the case of this compound, the benzene ring is substituted with three distinct groups: a methyl ester (-COOCH₃), a nitro group (-NO₂), and two chlorine atoms (-Cl). Each of these groups exerts a significant electronic effect, collectively dictating the ring's susceptibility to attack by an electrophile.
The methyl ester and nitro groups are potent electron-withdrawing groups (EWGs) due to both inductive and resonance effects. scribd.comdoubtnut.com These groups pull electron density away from the aromatic ring, which significantly deactivates it towards electrophilic attack. doubtnut.comrsc.org Consequently, reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation on this substrate would be considerably slower compared to unsubstituted benzene. doubtnut.com Such strong deactivation suggests that forcing conditions, such as high temperatures and highly active catalysts, would be necessary to induce any electrophilic substitution.
The directing effect of these substituents determines the position of any potential substitution. Electron-withdrawing groups like -NO₂ and -COOCH₃ are meta-directors. scribd.comrsc.org In contrast, halogens like chlorine are a special case; while they deactivate the ring through their strong inductive effect, they are ortho, para-directors due to the ability of their lone pairs to donate electron density and stabilize the intermediate carbocation (arenium ion) via resonance. doubtnut.comlibretexts.org
In this compound, the substituents are positioned such that their directing influences are antagonistic. msu.edu The two available positions for substitution are C4 and C5.
Attack at C4: This position is para to the -Cl at C1 and ortho to the -NO₂ group at C2.
Attack at C5: This position is meta to the -NO₂ at C2, meta to the -COOCH₃ at C1, and ortho to the -Cl at C6.
The combination of three powerful deactivating groups makes the aromatic ring in this compound exceptionally electron-deficient and thus highly resistant to electrophilic aromatic substitution. While the chlorine atoms direct ortho/para, the overwhelming deactivation by the nitro and ester groups makes any substitution reaction challenging. msu.edu
Table 1: Influence of Substituents on Electrophilic Aromatic Substitution
| Substituent | Position on Ring | Electronic Effect | Directing Influence |
|---|---|---|---|
| -COOCH₃ | 1 | Electron-Withdrawing (Deactivating) | Meta |
| -NO₂ | 2 | Electron-Withdrawing (Deactivating) | Meta |
| -Cl | 3 | Electron-Withdrawing (Deactivating) | Ortho, Para |
| -Cl | 6 | Electron-Withdrawing (Deactivating) | Ortho, Para |
Radical Reactions and Photochemical Transformations
While specific studies on the radical and photochemical reactions of this compound are not extensively documented, its behavior can be inferred from the known reactivity of related nitroaromatic compounds. dtic.milrsc.org The photochemistry of nitroaromatics is a complex field, often involving the excited states of the nitro group. rsc.org
Upon absorption of UV light, nitroaromatic compounds are promoted to an excited state. dtic.mildtic.mil However, for many nitroaromatics, the quantum yield for disappearance (the efficiency of the photochemical reaction) is typically very low, often on the order of 10⁻³. dtic.mildtic.mil This indicates that the primary process following photoexcitation is the deactivation of the molecule back to its ground state without undergoing a chemical change. dtic.mildtic.mil
Despite the low quantum yields, continuous irradiation can lead to product formation. Common photochemical transformations of nitroaromatic compounds include:
Rearrangement to Nitroso Compounds: A characteristic reaction involves the rearrangement of the nitro group to a nitrite (B80452) ester intermediate, which can then lead to the formation of nitroso compounds and other products. nih.gov
Formation of Phenols: The production of nitrophenols is a frequently observed outcome in the photolysis of nitroaromatics in solution. dtic.mildtic.mil
Nitric Oxide (NO) Release: Some nitroaromatic compounds are known to undergo photodissociation, releasing nitric oxide through a complex series of atomic rearrangements. rsc.org
The reaction environment, particularly the solvent, can significantly affect the degradation pathway and rate. nih.gov For instance, the degradation rate of some nitro-polycyclic aromatic hydrocarbons is faster in less polar solvents like chloroform (B151607) (CHCl₃) compared to more polar ones like acetonitrile (B52724) (CH₃CN), which is partly attributed to the solubility of oxygen in the solvent. nih.gov Flash photolysis experiments on similar compounds, such as o-nitrotoluene, have successfully identified transient intermediates, providing insight into the reaction pathways. dtic.mildtic.mil
Table 2: Common Products of Nitroaromatic Photolysis
| Reactant Class | Reaction Type | Common Products | Citation |
|---|---|---|---|
| Aromatic Nitrocompounds | Continuous Photolysis | Aromatic Nitrosocompounds, Nitrophenols | dtic.mildtic.mil |
| Nitro-PAHs | Photochemical Degradation | Quinones (from nitroso ketone intermediate) | nih.gov |
| Various Nitroaromatics | Sunlight Photolysis | Nitrous Acid (HONO), Nitrogen Oxides (NOx) | acs.org |
Mechanistic Elucidation via Kinetic Isotope Effects and Reaction Intermediates
Understanding the precise mechanism of a chemical reaction often involves studying its kinetics and identifying any transient species formed during the process.
Kinetic Isotope Effects (KIEs): The kinetic isotope effect is a powerful tool for determining reaction mechanisms, particularly the rate-determining step. libretexts.org It is defined as the ratio of the reaction rate of a molecule with a lighter isotope (k_L) to that of its heavier isotopic counterpart (k_H), i.e., KIE = k_L/k_H. wikipedia.org A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-limiting step. wikipedia.org
While no KIE studies have been published specifically for this compound, research on other nitroaromatic compounds demonstrates the utility of this technique. For example, the photolysis of o-nitrobenzyl alcohol derivatives shows a strong primary KIE (with k_H/k_D values up to 8.3) at the benzylic carbon, confirming that C-H bond cleavage is a key part of the mechanism. nih.gov In other cases, such as the proton-transfer reactions of 4-nitrophenylnitromethane with various bases, very large deuterium (B1214612) isotope effects (k_H/k_D > 20) have been measured, which strongly suggests that quantum tunneling plays a significant role in the proton transfer step. rsc.orgiaea.org
Should this compound undergo reactions involving the cleavage of a C-H bond on the aromatic ring in a rate-determining step (as in electrophilic substitution), a small primary KIE would be expected. Conversely, if a reaction involved a side-chain or functional group, a significant KIE could be used to probe the mechanism at that site.
Table 3: Illustrative Kinetic Isotope Effects in Nitroaromatic Reactions
| Reaction | Compound Type | Observed KIE (kH/kD) | Mechanistic Implication | Citation |
|---|---|---|---|---|
| Proton Transfer | 4-Nitrophenylnitromethane | > 20 | Significant quantum tunneling in the rate-determining step. | rsc.org |
| Photolysis | o-Nitrobenzyl alcohol derivatives | up to 8.3 | C-H bond cleavage is involved in the photochemical reaction mechanism. | nih.gov |
Reaction Intermediates: The direct detection or trapping of reaction intermediates provides crucial evidence for a proposed mechanism. In electrophilic aromatic substitution, the key intermediate is the Wheland intermediate , or arenium ion, a resonance-stabilized carbocation. researchgate.net For this compound, electrophilic attack at C4 or C5 would lead to distinct arenium ions. The relative stability of these intermediates would determine the product regioselectivity, though as noted, the formation of either is highly unfavorable due to the deactivating substituents.
In photochemical reactions, intermediates are often short-lived excited states or transient species. dtic.mil Flash photolysis is a technique used to study such species. For example, flash photolysis of TNT (2,4,6-trinitrotoluene) revealed a transient intermediate with a maximum absorption around 470 nm and a lifetime of approximately 1.5 milliseconds, demonstrating the existence of fleeting species along the photochemical reaction coordinate. dtic.mildtic.mil Similar studies on this compound could potentially identify excited state species or rearrangement products like the aforementioned nitrite ester.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of Methyl 3,6-dichloro-2-nitrobenzoate.
The structure of this compound features a trisubstituted benzene (B151609) ring, a methyl ester group, and a nitro group. One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information on the chemical environment of the nuclei.
In the ¹H NMR spectrum, two distinct signals are expected in the aromatic region, corresponding to the two adjacent protons on the benzene ring. These would appear as doublets due to mutual coupling. A singlet would be observed in the upfield region (around 3.9 ppm) corresponding to the three protons of the methyl ester group. aiinmr.comnih.gov
The ¹³C NMR spectrum would show eight distinct signals due to the lack of symmetry in the molecule. aiinmr.com Key signals include the carbonyl carbon of the ester group (expected around 164-166 ppm), the methyl carbon (around 52-53 ppm), and six signals for the aromatic carbons, with their chemical shifts influenced by the attached chloro, nitro, and ester substituents. aiinmr.comrsc.org
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and confirming the connectivity.
COSY (Correlation Spectroscopy): This experiment would reveal the correlation between the two adjacent aromatic protons, confirming their spatial proximity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton singlet to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for piecing together the final structure. Key expected correlations would include the methyl protons to the ester carbonyl carbon and the adjacent aromatic carbon (C6), and the aromatic protons to neighboring carbons, confirming the substitution pattern on the ring.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| -COOCH₃ | ~3.9 (s, 3H) | ~53 | C=O, C-6 |
| C=O | - | ~165 | -OCH₃ |
| H-4 | ~7.5-7.7 (d) | ~128-130 | C-2, C-3, C-5, C-6 |
| H-5 | ~7.3-7.5 (d) | ~130-132 | C-1, C-3, C-4, C-6 |
| C-1 | - | ~131-133 | H-5 |
| C-2 | - | ~148-150 | H-4 |
| C-3 | - | ~134-136 | H-4, H-5 |
| C-6 | - | ~132-134 | H-5, -OCH₃ |
The choice of solvent can significantly influence NMR chemical shifts, particularly for polar molecules like nitroaromatic compounds. researchgate.net Interactions such as hydrogen bonding or dipole-dipole interactions between the solute and solvent molecules can alter the electron density around the nuclei, leading to changes in their resonance frequencies. reddit.com For instance, switching from a non-polar solvent like deuterated chloroform (B151607) (CDCl₃) to a more polar solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) can cause notable variations in the chemical shifts of the aromatic protons. researchgate.net These solvent-induced shifts can sometimes be large enough to change the relative order of signals in the spectrum. researchgate.net Therefore, consistent reporting of the solvent used is critical for the comparison and interpretation of NMR data.
Vibrational Spectroscopy (FT-IR and Raman)
Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption or scattering of infrared radiation corresponding to molecular vibrations.
The FT-IR and Raman spectra of this compound are dominated by vibrations characteristic of its functional groups. The most prominent bands would be:
Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are expected. The asymmetric stretch typically appears in the 1500-1560 cm⁻¹ region, while the symmetric stretch is found at lower wavenumbers, around 1330-1370 cm⁻¹. researchgate.net
Ester Group (COOCH₃): A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the region of 1720-1740 cm⁻¹. Additionally, C-O stretching vibrations would appear in the 1100-1300 cm⁻¹ range.
Aromatic Ring (C=C): Several bands corresponding to C=C stretching vibrations within the benzene ring are expected in the 1400-1600 cm⁻¹ region.
C-Cl Bonds: Carbon-chlorine stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 | Strong |
| Nitro (NO₂) | Symmetric Stretch | 1330 - 1370 | Strong |
| Ester (C=O) | Stretch | 1720 - 1740 | Strong |
| Ester (C-O) | Stretch | 1100 - 1300 | Medium-Strong |
| Aromatic (C=C) | Stretch | 1400 - 1600 | Medium-Weak |
| Aromatic C-H | Stretch | 3000 - 3100 | Weak |
| C-Cl | Stretch | < 800 | Medium-Strong |
Conformational polymorphism occurs when a single compound crystallizes in different forms, where the molecules adopt different conformations. nih.gov For flexible molecules, this phenomenon is relatively common. In this compound, rotation around the C-C bond connecting the ester group and the C-N bond connecting the nitro group to the aromatic ring could potentially lead to different stable conformers. The orientation of the nitro group, in particular, has been shown to influence crystal packing and can be a conditioning factor for polymorphism in nitro-aromatic compounds. mdpi.com
Solid-state analysis using FT-IR and Raman spectroscopy can be employed to identify and characterize different polymorphic forms. Since the crystal lattice environment influences molecular vibrations, polymorphs often exhibit distinct vibrational spectra, with shifts in peak positions or the appearance of new bands. These differences can be used to distinguish between different solid forms of the compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry is a powerful tool that provides the exact mass of the parent molecule and its fragments, allowing for the determination of the elemental composition.
For this compound, the molecular formula is C₈H₅Cl₂NO₄. nih.gov HRMS would be used to measure the mass of the molecular ion [M]⁺ with high precision, confirming this formula. The presence of two chlorine atoms would be evident from the isotopic pattern of the molecular ion peak, with characteristic [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1.
Electron impact (EI) ionization would cause the molecular ion to fragment in a predictable manner. The fragmentation pattern provides further structural confirmation. Key fragmentation pathways for nitrobenzoate esters include: brainly.comlibretexts.org
Loss of the methoxy (B1213986) radical (•OCH₃): This would result in a significant fragment ion [M - 31]⁺.
Loss of the entire methoxycarbonyl group (•COOCH₃): This would lead to a fragment corresponding to the dichloronitrobenzene cation.
Fragmentation of the nitro group: Peaks corresponding to the loss of NO (•NO) or NO₂ (•NO₂) are also common in the mass spectra of nitroaromatic compounds. brainly.com
Table 3: Predicted HRMS Data for this compound
| Species | Formula | Calculated Exact Mass (m/z) | Description |
|---|---|---|---|
| [M]⁺ | [C₈H₅³⁵Cl₂NO₄]⁺ | 248.9595 | Molecular Ion |
| [M+2]⁺ | [C₈H₅³⁵Cl³⁷ClNO₄]⁺ | 250.9566 | Isotope Peak |
| [M+4]⁺ | [C₈H₅³⁷Cl₂NO₄]⁺ | 252.9536 | Isotope Peak |
| [M-OCH₃]⁺ | [C₇H₂³⁵Cl₂NO₃]⁺ | 217.9411 | Loss of methoxy radical |
| [M-NO₂]⁺ | [C₈H₅³⁵Cl₂O₂]⁺ | 202.9666 | Loss of nitro radical |
X-ray Crystallography and Solid-State Structural Analysis
The arrangement of molecules in a crystal lattice, known as crystal packing, is dictated by a variety of intermolecular interactions. For this compound, the primary forces at play would likely include dipole-dipole interactions, and potential weak hydrogen bonds.
The presence of a nitro group (NO₂) and a methyl ester group (COOCH₃) introduces significant polarity to the molecule. The nitro group is a strong electron-withdrawing group, creating a partial positive charge on the benzene ring and a partial negative charge on the oxygen atoms. The ester group also contributes to the molecular dipole. These dipoles would be expected to arrange in an anti-parallel fashion within the crystal lattice to maximize electrostatic stabilization.
Furthermore, the chlorine atoms, being electronegative, would also participate in dipole-dipole interactions and potentially halogen bonding, where the chlorine atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic atom of a neighboring molecule, such as an oxygen atom from a nitro or ester group.
A hypothetical table of expected intermolecular interactions is presented below:
| Interaction Type | Donor | Acceptor | Expected Distance (Å) |
| Dipole-Dipole | C-Cl, C-N, C=O | C-Cl, C-N, C=O | N/A |
| Halogen Bond | C-Cl | O (Nitro/Ester) | ~3.0 - 3.5 |
| C-H···O Hydrogen Bond | C-H (Aromatic/Methyl) | O (Nitro/Ester) | ~2.2 - 2.8 (H···O) |
The conformation of the this compound molecule in the solid state would be determined by the torsion angles between the substituent groups and the benzene ring. These angles are influenced by steric hindrance and electronic effects.
A key aspect would be the planarity of the molecule. Due to steric repulsion between the bulky nitro group and the adjacent methyl ester and chlorine atom, it is highly probable that the nitro group and the ester group would be twisted out of the plane of the benzene ring.
The torsion angle of the nitro group (C-C-N-O) would be of particular interest. A significant deviation from 0° or 180° would indicate a non-planar arrangement, which is common for ortho-substituted nitrobenzenes. Similarly, the torsion angle of the methyl ester group (C-C-C=O) would reveal its orientation relative to the aromatic ring. The interplay between minimizing steric strain and maximizing electronic conjugation would dictate the final, lowest energy conformation in the crystal lattice.
A table summarizing the key expected torsion angles is provided below:
| Torsion Angle | Atoms Involved | Expected Value (°) | Rationale |
| Nitro Group Twist | C(1)-C(2)-N-O | > 20 | Steric hindrance with adjacent substituents |
| Ester Group Twist | C(2)-C(1)-C(ester)-O(carbonyl) | > 20 | Steric hindrance with adjacent substituents |
| Methyl Group Orientation | C(1)-C(ester)-O(ether)-C(methyl) | ~180 (trans) or ~0 (cis) | Minimization of steric clashes |
Computational Chemistry and Theoretical Studies on Methyl 3,6 Dichloro 2 Nitrobenzoate
Quantum Chemical Calculation Methods (e.g., DFT, Ab Initio, Semi-empirical)
The foundation of modern computational chemistry lies in the application of quantum mechanics to predict molecular properties. The primary methods employed for a molecule like Methyl 3,6-dichloro-2-nitrobenzoate would include Density Functional Theory (DFT), Ab Initio, and to a lesser extent, semi-empirical methods.
Density Functional Theory (DFT): This is the most widely used and versatile method for quantum chemical calculations on molecules of this size. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. A variety of functionals (e.g., B3LYP, PBE0, M06-2X) are available, each with its own strengths for predicting different properties. For instance, a study on the conformational behavior of the related compound methyl 3-nitrobenzoate utilized DFT with the 6-31+G(d,p) basis set to calculate molecular structures, rotational barriers, and vibrational properties. researchgate.net
Ab Initio Methods: These methods are derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory offer increasing levels of accuracy. While computationally more demanding than DFT, they can be used for benchmarking results for smaller systems or for specific high-accuracy calculations.
Semi-empirical Methods: These methods, such as AM1, PM3, and PM7, use parameters derived from experimental data to simplify the calculations. They are much faster than DFT or ab initio methods and can be useful for preliminary explorations of large systems or for screening a large number of conformers, as was done in the initial exploration of methyl 3-nitrobenzoate's conformational landscape. researchgate.net
The choice of a basis set is crucial in any quantum chemical calculation as it defines the set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculations.
Pople-style basis sets: (e.g., 6-31G(d), 6-311+G(d,p)) are commonly used for organic molecules. The inclusion of polarization functions (d, p) and diffuse functions (+) is important for accurately describing the electronic structure of molecules with heteroatoms and potential for hydrogen bonding or other weak interactions. For instance, the 6-31+G(d,p) basis set was deemed appropriate for the DFT calculations on methyl 3-nitrobenzoate. researchgate.net
Dunning's correlation-consistent basis sets: (e.g., cc-pVDZ, aug-cc-pVTZ) are designed to systematically converge towards the complete basis set limit, providing a pathway to highly accurate results, albeit at a higher computational cost.
Method validation would involve comparing calculated properties (e.g., geometric parameters, vibrational frequencies) with available experimental data (e.g., from X-ray crystallography or infrared spectroscopy) for the target molecule or for closely related, well-characterized compounds to ensure the chosen level of theory is appropriate.
To simulate the behavior of this compound in a solution, which is often relevant to its practical applications, solvation models are employed.
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a specific dielectric constant. These models are computationally efficient and are widely used to account for the bulk effects of the solvent on the solute's geometry and electronic properties. The effect of different solvents on the conformational equilibrium of methyl 3-nitrobenzoate was quantitatively discussed using a reaction field theory approach, which is a type of implicit solvation model. researchgate.net
Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation along with the solute molecule. This allows for the explicit treatment of solute-solvent interactions, such as hydrogen bonding. While more computationally intensive, this method can provide a more detailed and accurate picture of the solvation shell and its influence on the solute.
Conformational Landscape Analysis
The presence of rotatable bonds in this compound, specifically the C-C bond connecting the ester group to the benzene (B151609) ring and the C-N bond of the nitro group, gives rise to a complex conformational landscape.
A thorough conformational analysis would begin with a systematic search of the potential energy surface to identify all stable rotational isomers (rotamers). This is typically achieved by performing relaxed scans of the dihedral angles associated with the rotatable bonds. For each identified minimum on the potential energy surface, a full geometry optimization and frequency calculation would be performed to confirm that it is a true energy minimum. For the related methyl 3-nitrobenzoate, eight rotational isomers were initially considered, with two being identified as the most stable and populated in a vacuum. researchgate.net
Table 1: Hypothetical Stable Rotational Isomers of this compound
| Rotamer | Dihedral Angle (O=C-C-C) | Dihedral Angle (C-C-N-O) | Relative Energy (kcal/mol) |
| A | ~0° | ~45° | Data not available |
| B | ~180° | ~45° | Data not available |
| C | ~0° | ~135° | Data not available |
| D | ~180° | ~135° | Data not available |
| Note: This table is for illustrative purposes only. Specific data for this compound is not available in the searched literature. |
Once the stable rotamers are identified, the energy barriers for interconversion between them can be calculated. This is done by locating the transition state structures that connect the energy minima. The energy difference between a transition state and the corresponding minimum represents the rotational barrier. These barriers provide insight into the flexibility of the molecule and the timescale of conformational changes. For example, the rotational energy barrier for the ester group in a related benzoate (B1203000) was found to be significant. researchgate.net
Table 2: Hypothetical Rotational Barriers for this compound
| Rotational Process | Rotational Barrier (kcal/mol) |
| A ↔ B | Data not available |
| C ↔ D | Data not available |
| A ↔ C | Data not available |
| B ↔ D | Data not available |
| Note: This table is for illustrative purposes only. Specific data for this compound is not available in the searched literature. |
Electronic Structure and Reactivity Descriptors
Quantum chemical calculations provide a wealth of information about the electronic structure of a molecule, which is key to understanding its reactivity.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), which are prone to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule. It can be used to quantify the charges on individual atoms (Natural Population Analysis) and to analyze hyperconjugative interactions that contribute to molecular stability.
Reactivity Descriptors: Based on the electronic structure, various reactivity descriptors can be calculated to predict the molecule's chemical behavior. These include:
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron configuration.
Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω): A global measure of a molecule's electrophilic character.
Fukui Functions: These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack.
Table 3: Hypothetical Electronic Properties and Reactivity Descriptors for this compound
| Property | Value |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
| Dipole Moment | Data not available |
| Electronegativity (χ) | Data not available |
| Chemical Hardness (η) | Data not available |
| Electrophilicity Index (ω) | Data not available |
| Note: This table is for illustrative purposes only. Specific data for this compound is not available in the searched literature. |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe and predict chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and spatial distribution of these orbitals are key indicators of a molecule's ability to donate or accept electrons.
For this compound, the HOMO is expected to be localized primarily on the benzene ring, with some contribution from the chlorine atoms, which possess lone pairs of electrons. The nitro group and the methyl ester group are strong electron-withdrawing groups, which would lower the energy of the HOMO, making the molecule less susceptible to electrophilic attack than unsubstituted benzene.
Conversely, the LUMO is anticipated to be predominantly located over the nitro group and the carbonyl carbon of the ester, as these are the most electrophilic sites in the molecule. The presence of these electron-withdrawing groups significantly lowers the LUMO energy, indicating that the molecule is a good electron acceptor and susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the gap is expected to be relatively small due to the combined electron-withdrawing effects of the nitro and ester groups, suggesting a chemically reactive nature.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -7.5 |
| LUMO | -2.1 |
| HOMO-LUMO Gap | 5.4 |
| Note: These values are illustrative and based on typical DFT calculations for similar compounds. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It provides a color-coded map where different colors represent varying levels of electrostatic potential, allowing for the identification of electron-rich and electron-poor regions. wisc.edu This is particularly useful for predicting sites of electrophilic and nucleophilic attack.
In an MEP map of this compound, the regions of most negative potential (typically colored red or yellow) are expected to be concentrated around the oxygen atoms of the nitro group and the carbonyl oxygen of the ester group. These areas are electron-rich and represent the most likely sites for electrophilic attack.
The regions of most positive potential (usually colored blue) would be located around the hydrogen atoms of the methyl group and, to a lesser extent, near the carbon atoms of the benzene ring that are not directly bonded to the electron-withdrawing groups. These electron-deficient sites are susceptible to nucleophilic attack. The chlorine atoms, with their dual nature of being electronegative yet having lone pairs, may present a more complex potential distribution.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis structures). It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying the extent of electron delocalization and hyperconjugative interactions.
The analysis would also quantify the natural charges on each atom. The carbon atom attached to the nitro group and the carbonyl carbon of the ester are expected to carry a significant positive charge, confirming their electrophilic nature. The oxygen atoms of the nitro and ester groups, along with the chlorine atoms, would exhibit negative charges.
Table 2: Hypothetical Natural Charges on Key Atoms of this compound
| Atom | Natural Charge (e) |
| C (bonded to NO2) | +0.45 |
| N (of NO2) | +0.60 |
| O (of NO2) | -0.40 |
| C (of C=O) | +0.55 |
| O (of C=O) | -0.50 |
| Cl | -0.15 |
| Note: These values are illustrative and represent expected trends from NBO analysis. |
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data to validate the computational model and aid in spectral assignment.
Vibrational Frequency Calculations and Spectral Assignment
Theoretical vibrational frequency calculations, typically performed using Density Functional Theory (DFT), can predict the infrared (IR) and Raman spectra of a molecule. By analyzing the computed vibrational modes, each peak in the experimental spectrum can be assigned to a specific molecular motion (e.g., stretching, bending, or torsion).
For this compound, the calculated IR spectrum would be expected to show characteristic peaks for the following functional groups:
C=O stretch of the ester group, typically around 1730-1750 cm⁻¹.
Asymmetric and symmetric NO₂ stretches , usually found near 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
C-Cl stretches , which appear in the fingerprint region, generally between 600 and 800 cm⁻¹.
Aromatic C=C stretches in the 1400-1600 cm⁻¹ range.
C-H stretches of the aromatic ring and the methyl group, typically above 3000 cm⁻¹.
NMR Chemical Shift Prediction and Conformational Averaging
Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted computationally, often using the Gauge-Including Atomic Orbital (GIAO) method. These calculations provide theoretical ¹H and ¹³C NMR spectra.
For this compound, the predicted ¹H NMR spectrum would likely show a singlet for the methyl protons of the ester group, expected to be in the range of 3.9-4.0 ppm. The aromatic protons would appear as a multiplet, with their chemical shifts influenced by the electronic effects of the surrounding chloro and nitro substituents.
The ¹³C NMR spectrum would show distinct signals for each carbon atom. The carbonyl carbon of the ester would be the most downfield signal, likely around 165 ppm. The aromatic carbons would have their chemical shifts determined by the attached substituents, with carbons bonded to the electron-withdrawing nitro and chloro groups being shifted downfield.
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states. Transition state analysis provides information about the activation energy of a reaction, which is a key determinant of the reaction rate.
For this compound, a likely reaction to be modeled would be nucleophilic aromatic substitution, where a nucleophile replaces one of the chlorine atoms. Computational modeling could determine which chlorine atom is more susceptible to substitution by comparing the activation energies for the attack at each position. The calculations would likely show that the chlorine atom ortho to the nitro group is more readily substituted due to the strong electron-withdrawing nature of the nitro group, which stabilizes the negatively charged intermediate (Meisenheimer complex).
By locating the transition state for this substitution, its geometry and energy can be determined, providing a detailed understanding of the reaction pathway at a molecular level.
Methyl 3,6 Dichloro 2 Nitrobenzoate As a Key Synthetic Intermediate
Precursor in the Synthesis of Substituted Benzoic Acid Derivatives
Methyl 3,6-dichloro-2-nitrobenzoate is a key starting material for the synthesis of various substituted benzoic acid derivatives. The strategic placement of its functional groups allows for a range of chemical manipulations. A primary transformation is the reduction of the nitro group to an amine, yielding methyl 2-amino-3,6-dichlorobenzoate. This amino derivative is a versatile precursor for further modifications of the benzoic acid core.
One notable application is in the synthesis of pharmaceutical intermediates. For instance, the synthesis of methyl 2-fluoro-3-aminobenzoate, a key component in some anti-cancer drugs, can be conceptualized as starting from a related dichloronitrobenzoate structure. The process involves the reduction of the nitro group, followed by nucleophilic aromatic substitution to replace one of the chloro groups with a fluorine atom.
Furthermore, the ester functional group can be hydrolyzed to the corresponding carboxylic acid, 3,6-dichloro-2-nitrobenzoic acid. This acid can then be converted to a variety of other derivatives, such as amides and other esters, by standard organic chemistry techniques. The presence of the two chlorine atoms and the nitro group on the aromatic ring significantly influences the reactivity of the carboxylic acid group, allowing for selective transformations at other positions of the molecule.
Utility in the Construction of Heterocyclic Systems
The transformation of this compound into its amino derivative, methyl 2-amino-3,6-dichlorobenzoate, opens up a plethora of possibilities for the construction of heterocyclic systems. This diamino precursor is particularly useful in condensation reactions with various electrophiles to form fused ring systems.
Quinazolines: The reaction of methyl 2-amino-3,6-dichlorobenzoate with a suitable one-carbon synthon, such as formamide (B127407) or orthoesters, can lead to the formation of dichlorinated quinazolinone derivatives. These quinazoline (B50416) scaffolds are prevalent in many biologically active molecules and pharmaceuticals.
Benzimidazoles: Condensation of methyl 2-amino-3,6-dichlorobenzoate with aldehydes or carboxylic acids (or their derivatives) provides a direct route to substituted benzimidazoles. The reaction typically proceeds via the formation of a Schiff base, followed by cyclization and aromatization. The resulting dichlorinated benzimidazoles can be further functionalized to generate libraries of compounds for drug discovery.
Phenazines: While less common, the core structure of this compound can be envisioned as a building block for more complex nitrogen-containing heterocycles like phenazines. This would typically involve a multi-step synthesis, starting with the reduction of the nitro group and subsequent condensation with a substituted ortho-phenylenediamine.
The following table summarizes the key heterocyclic systems that can be synthesized from derivatives of this compound:
| Heterocyclic System | Precursor from this compound | Key Reagents for Cyclization |
| Quinazolinones | Methyl 2-amino-3,6-dichlorobenzoate | Formamide, Orthoesters |
| Benzimidazoles | Methyl 2-amino-3,6-dichlorobenzoate | Aldehydes, Carboxylic Acids |
| Phenazines | Methyl 2-amino-3,6-dichlorobenzoate | Substituted ortho-phenylenediamines |
Development of Advanced Organic Scaffolds and Complex Molecules
Beyond the synthesis of simple heterocyclic systems, this compound serves as a valuable starting material for the development of more intricate organic scaffolds and complex molecules. The presence of multiple reactive sites allows for sequential and controlled modifications, leading to the construction of elaborate molecular architectures.
One area of application is in the synthesis of precursors for agrochemicals. The structural motif of a substituted benzoic acid is found in many herbicides and pesticides. For example, the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid) shares a similar substitution pattern. While industrial synthesis routes may vary, the functional group array in this compound makes it a conceptually relevant starting point for the laboratory-scale synthesis of such complex molecules. The synthesis would involve the reduction of the nitro group, diazotization of the resulting amine, and subsequent introduction of a methoxy (B1213986) group.
In the realm of medicinal chemistry, the dichlorinated benzoic acid core can be elaborated into more complex structures with potential therapeutic applications. The chlorine atoms can be displaced through nucleophilic aromatic substitution reactions with various nucleophiles, introducing new functional groups and building blocks. The amino group, obtained after nitro reduction, can be acylated or alkylated to introduce side chains that can interact with biological targets. These modifications can lead to the development of novel scaffolds for screening as potential drug candidates.
Strategies for Selective Functional Group Transformations within the Compound
The synthetic utility of this compound is greatly enhanced by the ability to selectively transform its functional groups. The different reactivity of the nitro, chloro, and ester groups allows for a controlled and stepwise modification of the molecule.
Selective Reduction of the Nitro Group: The nitro group is typically the most readily reduced functional group in the molecule. A wide range of reducing agents can be employed for this transformation, with catalytic hydrogenation (e.g., using palladium on carbon) and metal-acid combinations (e.g., tin or iron in hydrochloric acid) being the most common. These methods are generally chemoselective, leaving the chloro and ester groups intact.
Nucleophilic Aromatic Substitution of Chlorine Atoms: The chlorine atoms on the aromatic ring are activated towards nucleophilic aromatic substitution (SNAr) by the presence of the electron-withdrawing nitro group. This allows for the displacement of one or both chlorine atoms with various nucleophiles, such as alkoxides, amines, and thiols. The regioselectivity of this substitution can often be controlled by the reaction conditions and the nature of the nucleophile.
Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is typically performed after the desired modifications have been made to the nitro and chloro groups. The resulting carboxylic acid can then be converted to other functional groups, such as amides or other esters, using standard coupling reagents.
The following table outlines the common selective transformations that can be performed on this compound:
| Functional Group | Transformation | Reagents and Conditions |
| Nitro Group | Reduction to Amine | H₂, Pd/C; Sn/HCl; Fe/HCl |
| Chlorine Atoms | Nucleophilic Substitution | NaOR, RNH₂, RSH in a suitable solvent |
| Methyl Ester | Hydrolysis to Carboxylic Acid | H₃O⁺ or OH⁻, followed by acidification |
Industrial Synthesis Applications
The structural framework of this compound is highly relevant to the industrial synthesis of important agrochemicals. A prominent example is the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid). Industrial routes to Dicamba often start from 2,5-dichloroaniline (B50420). google.com This starting material can be synthesized through various methods, and its structural relationship to the reduced form of this compound highlights the potential of the latter as a key intermediate in related synthetic pathways.
The industrial synthesis of Dicamba from 2,5-dichloroaniline typically involves diazotization to form a diazonium salt, followed by hydrolysis to 2,5-dichlorophenol. google.comgoogle.com This phenol (B47542) is then carboxylated and methylated to yield the final product. While this specific route does not directly start from this compound, the underlying chemical transformations and the importance of the dichlorinated benzoic acid core underscore the industrial relevance of compounds with this substitution pattern.
Furthermore, the versatility of this compound as a synthetic intermediate makes it a valuable compound in the broader chemical industry for the production of specialty chemicals, dyes, and other materials where a dichlorinated aromatic core is required. Its ability to be transformed into a variety of derivatives makes it an attractive starting point for the development of new products with diverse applications.
Future Directions in the Academic Research of Methyl 3,6 Dichloro 2 Nitrobenzoate
Exploration of Novel Reaction Pathways and Catalysis
The synthesis of polysubstituted aromatic compounds like Methyl 3,6-dichloro-2-nitrobenzoate often relies on classical methods that can be limited in scope and efficiency. Future research will likely pivot towards the development and application of novel catalytic systems to overcome these limitations.
A significant area of exploration is the use of advanced catalytic methods for the introduction of the nitro group. Traditional nitration using mixed nitric and sulfuric acids is effective but often requires harsh conditions and can lead to issues with regioselectivity and waste generation. sciencemadness.orgnih.gov Future methodologies may involve palladium-catalyzed nitration of aryl chlorides and triflates, which can proceed under weakly basic conditions and offer excellent functional group compatibility. organic-chemistry.org This approach could provide a more controlled and selective route to nitroaromatics that are otherwise difficult to synthesize. organic-chemistry.org
Furthermore, the selective reduction of the nitro group is a critical transformation for these types of intermediates. While the goal is often the synthesis of anilines for use as building blocks, the selective reduction to intermediate stages like phenylhydroxylamines is also of interest. nih.gov Current research focuses on designing catalytic systems that can halt the reduction at a specific stage, avoiding the thermodynamically favored amine product. mdpi.com Developing catalysts that can selectively reduce the nitro group of this compound in the presence of the chloro- and ester functionalities would represent a significant advancement.
Finally, exploring entirely new reaction strategies, such as those involving C-H activation or novel coupling partners, could open up unprecedented synthetic routes to this and related compounds.
Advanced Spectroscopic and Structural Investigations
A complete understanding of the chemical properties and potential applications of this compound requires a detailed characterization of its three-dimensional structure and electronic properties. While standard spectroscopic methods provide basic structural confirmation, future research will employ more sophisticated techniques for a deeper analysis.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: Beyond simple 1H and 13C NMR, advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) will be crucial. These methods allow for the unambiguous assignment of all proton and carbon signals, which can be complex in a crowded aromatic system. They also help in elucidating through-bond and through-space correlations, providing insights into the molecule's conformation in solution. ipb.pt
Vibrational Spectroscopy and Theoretical Calculations: The combination of experimental Fourier-Transform Infrared (FT-IR) and Raman spectroscopy with quantum chemical calculations (like Density Functional Theory, DFT) is a powerful tool. This approach allows for a detailed assignment of vibrational modes and provides insights into the electronic structure. researchgate.net For this compound, such studies can clarify the influence of the electron-withdrawing nitro and chloro groups on the aromatic ring and the ester functionality. researchgate.net
X-ray Crystallography: The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. youtube.comyoutube.com Obtaining a high-quality crystal of this compound would provide precise data on bond lengths, bond angles, and the conformation of the ester and nitro groups relative to the benzene (B151609) ring. youtube.com This information is invaluable for understanding intermolecular interactions in the solid state and for designing molecules with specific packing properties.
Integration of Machine Learning and AI in Compound Design and Synthesis
The field of chemistry is being revolutionized by artificial intelligence (AI) and machine learning (ML). engineering.org.cnchemrxiv.org These tools offer the potential to dramatically accelerate the discovery and optimization of synthetic routes for complex molecules like this compound.
Reaction Outcome and Condition Prediction: AI can also be used to predict the products and yields of a proposed reaction under various conditions. digitellinc.com This predictive power allows chemists to virtually screen different catalysts, solvents, and temperatures to identify the optimal conditions before ever stepping into the lab, saving time and resources.
Automated Synthesis: The integration of AI with robotic platforms enables automated synthesis. An AI could design a synthetic route and then direct a robotic system to execute the necessary steps, purify the products, and analyze the results, creating a closed loop of design, execution, and learning.
Sustainable and Green Synthetic Methodologies
The chemical industry's growing focus on sustainability is driving the development of greener synthetic processes. Future research on the synthesis of this compound will undoubtedly prioritize environmentally benign methods that reduce waste, avoid hazardous reagents, and improve energy efficiency.
Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical methods. rsc.org Research into biocatalytic nitration, for example, using enzymes like peroxidases or engineered variants, could enable the selective nitration of aromatic compounds under mild, aqueous conditions, avoiding the need for strong acids. digitellinc.com Similarly, nitroreductase enzymes are being explored for the reduction of nitroaromatics, often using light (photoenzymatic systems) or cofactor recycling systems to drive the reaction. chemrxiv.orgresearchgate.netnih.gov Applying such biocatalysts to the synthesis or transformation of this compound could significantly improve its green credentials. rsc.org
Alternative Solvents and Catalysts: Moving away from chlorinated solvents and harsh acids is a key goal of green chemistry. Future synthetic routes might employ safer, bio-based solvents. The use of solid, recyclable catalysts, such as metal-modified montmorillonite (B579905) clays (B1170129) for nitration, presents an eco-friendly alternative to homogenous acid catalysts. organic-chemistry.org
Electrochemical Methods: Electrosynthesis represents another green approach, using electricity to drive chemical reactions. Electrochemical nitration is being investigated as a way to generate the nitrating agent in situ, potentially from more sustainable nitrogen sources like ammonia (B1221849) or even atmospheric nitrogen, which could bypass traditional, energy-intensive processes. rsc.org This technology offers a pathway to decentralized and more sustainable chemical production. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
